molecular formula C14H10F2O3 B6402289 4-Fluoro-2-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% CAS No. 1261900-79-1

4-Fluoro-2-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%

Cat. No. B6402289
CAS RN: 1261900-79-1
M. Wt: 264.22 g/mol
InChI Key: XSJPRSVBDPMBGY-UHFFFAOYSA-N
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Description

4-Fluoro-2-(2-fluoro-3-methoxyphenyl)benzoic acid, 95% (4F2F3MBA95%) is a fluorinated benzoic acid derivative that has a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 74-75 °C and a molecular weight of 248.2 g/mol. 4F2F3MBA95% is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is also soluble in aqueous solutions of alkali and alkaline earth metal hydroxides.

Scientific Research Applications

4F2F3MBA95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis to synthesize various organic compounds, such as fluorinated pyridines, pyrimidines, and quinolines. It is also used in the synthesis of fluorinated pharmaceuticals, such as fluoxetine, an antidepressant. 4F2F3MBA95% is also used as a fluorescent probe in fluorescence microscopy and spectroscopy, as well as in the study of protein-ligand interactions.

Mechanism of Action

4F2F3MBA95% acts as a fluorescent probe by forming a fluorescent complex with the target molecule. This complex can then be detected by fluorescence spectroscopy or microscopy. The complex is formed by the binding of the 4F2F3MBA95% to the target molecule, which causes a change in the electronic structure of the molecule, resulting in the emission of light.
Biochemical and Physiological Effects
4F2F3MBA95% has no known biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4F2F3MBA95% in laboratory experiments include its high solubility in polar organic solvents and its ability to form a fluorescent complex with the target molecule. The limitations of using 4F2F3MBA95% include its low melting point and its potential to form unstable complexes with some molecules.

Future Directions

For the use of 4F2F3MBA95% include the development of new methods for its synthesis, the development of new fluorescent probes based on 4F2F3MBA95%, and the use of 4F2F3MBA95% as a reagent in the synthesis of other organic compounds. Additionally, further research is needed to explore the potential of 4F2F3MBA95% as an imaging agent and as a tool for studying protein-ligand interactions.

Synthesis Methods

4F2F3MBA95% is synthesized by a two-step method. The first step is the reaction between 4-fluorobenzonitrile and 3-methoxy-2-fluorobenzaldehyde in the presence of an acid catalyst, such as sulfuric acid, to form 4-fluoro-2-(2-fluoro-3-methoxyphenyl)benzaldehyde. The second step is the reaction between 4-fluoro-2-(2-fluoro-3-methoxyphenyl)benzaldehyde and p-toluenesulfonic acid in the presence of a base, such as potassium carbonate, to form 4F2F3MBA95%.

properties

IUPAC Name

4-fluoro-2-(2-fluoro-3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-12-4-2-3-9(13(12)16)11-7-8(15)5-6-10(11)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJPRSVBDPMBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690073
Record name 2',5-Difluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261900-79-1
Record name [1,1′-Biphenyl]-2-carboxylic acid, 2′,5-difluoro-3′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261900-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',5-Difluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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